2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Medicinal Chemistry Physicochemical Profiling Scaffold Diversity

Ensure experimental consistency by sourcing this specific non-halogenated triazole scaffold directly. Its benzylacetamide side chain imparts critical physicochemical properties—moderate lipophilicity (XLogP3-AA = 0.6) and MW 231.25—not conserved in analogs like the 5-bromo derivative (MW 310.15). Using the correct CAS 1179649-46-7 is essential for reproducible biological assays and synthetic diversification. Procure at standardized 95% purity to advance CNS drug discovery and chemical probe development with confidence.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 1179649-46-7
Cat. No. B1520487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
CAS1179649-46-7
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)N
InChIInChI=1S/C11H13N5O/c12-11-14-8-16(15-11)7-10(17)13-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)(H,13,17)
InChIKeyKMQJEVYPTAVQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (CAS 1179649-46-7): Baseline Chemical Identity and Procurement Reference


2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (CAS 1179649-46-7) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by a C11H13N5O molecular formula and a molecular weight of 231.25 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry and chemical biology research [2]. Its primary commercially available form is a powder with a typical purity specification of 95% .

Why Generic Substitution Fails: Differentiating 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide from In-Class Analogs


In research settings, simply substituting one 1,2,4-triazole derivative for another can lead to irreproducible results and wasted resources. The benzylacetamide side chain in this compound directly influences key molecular properties—including lipophilicity (XLogP3-AA = 0.6) [1] and molecular weight—which are not conserved among its closest analogs. These differences in physicochemical descriptors can dramatically alter a compound's behavior in biological assays, its solubility profile, and its performance in synthetic routes, making direct procurement of the specific CAS number critical for maintaining experimental consistency [2].

Quantitative Differentiation Evidence for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (1179649-46-7)


Molecular Weight Differentiation vs. Non-Benzyl Analog 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetamide

This compound exhibits a significantly higher molecular weight compared to its direct non-benzyl analog, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide (CAS 1179862-11-3) . The target compound has a molecular weight of 231.25 g/mol [1], while the comparator has a molecular weight of 141.13 g/mol .

Medicinal Chemistry Physicochemical Profiling Scaffold Diversity

Lipophilicity (LogP) Differentiation vs. 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetamide

The presence of the N-benzyl group substantially increases the compound's lipophilicity. The target compound has a computed XLogP3-AA value of 0.6 [1]. In contrast, the non-benzyl analog 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide has a computed LogP of -1.76 .

ADME Prediction Lipophilicity Membrane Permeability

Molecular Weight and Halogen Substituent Comparison vs. 5-Bromo Analog

The target compound (MW 231.25 g/mol) [1] is a non-halogenated scaffold, providing a significantly lower molecular weight compared to its 5-bromo derivative, 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (MW 310.15 g/mol) .

Halogenated Scaffolds Physicochemical Properties Synthetic Intermediates

Standardized Purity Specification for Reproducible Research

Multiple reputable vendors, including Sigma-Aldrich and AKSci, consistently specify a minimum purity of 95% for this compound . This standardized specification provides a reliable baseline for experimental reproducibility.

Quality Control Reproducibility Chemical Procurement

Validated Research Application Scenarios for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide


Medicinal Chemistry Scaffold for Library Synthesis

This compound's distinct molecular weight (231.25 g/mol) and moderate lipophilicity (XLogP3-AA = 0.6) make it a valuable building block for constructing focused libraries of 1,2,4-triazole-containing molecules [1]. Its properties position it as a core scaffold for exploring structure-activity relationships in drug discovery programs targeting central nervous system or intracellular targets where enhanced membrane permeability is desired [1].

Chemical Probe Development for Biological Target Validation

The compound serves as a starting point for the development of chemical probes, offering a handle for further functionalization via the amino group or modifications to the benzyl ring. Its commercial availability at a standardized 95% purity from multiple vendors ensures that research groups can source a consistent material for assay development and target engagement studies .

Synthetic Intermediate for Heterocyclic Chemistry

As a non-halogenated triazole derivative, this compound is a versatile synthetic intermediate. It can be utilized in further reactions without the complications of a heavy halogen substituent, which is present in analogs like the 5-bromo derivative (MW 310.15 g/mol) . Its relatively low molecular weight for a benzylated compound makes it an attractive substrate for late-stage functionalization and diversification in academic and industrial synthesis laboratories [2].

Technical Documentation Hub

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